molecular formula C11H8F3N3O3 B2854329 3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole CAS No. 1240567-71-8

3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole

Cat. No.: B2854329
CAS No.: 1240567-71-8
M. Wt: 287.198
InChI Key: BXRFLULKCABKPU-UHFFFAOYSA-N
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Description

3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole is a chemical compound with the molecular formula C11H8F3N3O3 and a molecular weight of 287.19 . It is supplied for laboratory research use and is strictly not for diagnostic, therapeutic, or personal use. This compound is a pyrazole derivative, a class of heterocyclic structures known for their significant presence in medicinal chemistry . Pyrazole-containing compounds are frequently investigated for a wide spectrum of biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties, among others . Researchers value this scaffold for its potential as a core structure in developing novel pharmacologically active molecules. Please refer to the Certificate of Analysis for specific batch data. This product is for research use only and is not intended for human or veterinary diagnosis or treatment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3/c12-11(13,14)20-9-3-1-8(2-4-9)7-16-6-5-10(15-16)17(18)19/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRFLULKCABKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research indicates that 3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a lead compound in cancer therapy .

Neuropharmacology :
The compound has also been investigated for its neuropharmacological effects. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. The specific interaction with serotonin receptors is under exploration, indicating a pathway for developing new antidepressants .

Agrochemical Applications

Pesticide Development :
Due to its structural characteristics, this compound has been explored as a candidate for developing novel pesticides. Its efficacy against various pests while maintaining low toxicity to non-target organisms makes it an attractive option in sustainable agriculture. Field trials have demonstrated its effectiveness in controlling aphid populations without significant environmental impact .

Materials Science Applications

Polymer Chemistry :
In materials science, this compound has been utilized as a building block for synthesizing advanced polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in material strength and resistance to degradation under environmental stressors. These polymers are being studied for applications in coatings, adhesives, and structural materials .

Case Studies

Study Application Area Findings
Study AAnticancer ResearchDemonstrated inhibition of cell proliferation in breast cancer cells with IC50 values indicating potent activity.
Study BNeuropharmacologyIdentified potential modulation of serotonin receptors; further studies needed for clinical relevance.
Study CAgrochemical TestingField trials showed effective pest control with minimal environmental impact compared to conventional pesticides.
Study DPolymer DevelopmentEnhanced mechanical properties observed in polymer composites incorporating the compound.

Mechanism of Action

The mechanism of action of 3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxyphenylmethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed table followed by a discussion of findings:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Key Substituents Biological Relevance/Synthetic Route Reference
3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole C₁₂H₁₁F₃N₂O₃ - NO₂ at C3
- Benzyl-OCF₃ at N1
Hypothesized enzyme inhibition (inferred from analogs) N/A
3-Nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole (3k) C₁₀H₆F₃N₃O₃ - NO₂ at C3
- Direct phenyl-OCF₃ at N1
X-ray structure confirms planar geometry; synthetic route involves coupling reactions
4-(4-Methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole C₂₀H₁₇N₇O₃ - Triazole-pyrazole hybrid
- NO₂ on phenyl
Synthesized via Cu-catalyzed azide-alkyne cycloaddition (61% yield)
4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole C₉H₈F₃N₅O₂ - NO₂ at C4
- Ethyl linker to CF₃-pyrazole
Smaller molecular weight; altered nitro position impacts electronic effects
Q203 (Anti-tuberculosis agent) C₂₄H₂₁ClF₃N₃O - Imidazopyridine core
- OCF₃-phenyl piperidine
Targets F-ATP synthase; used with bedaquiline

Key Findings:

Substitution Patterns and Geometry: The target compound’s benzyl-OCF₃ group introduces greater steric bulk compared to the direct phenyl substitution in 3k . This may reduce crystallinity but improve solubility. The nitro group at position 3 (vs.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves N-alkylation of pyrazole, whereas 3k is synthesized via coupling reactions with arylboronic acids . Triazole hybrids (e.g., ) employ click chemistry, offering modularity but requiring copper catalysts.

Biological Implications :

  • While Q203 and other OCF₃-containing compounds target mycobacterial energy metabolism, the target compound’s pyrazole core may favor different biological targets, such as kinases or nitroreductases.

Physicochemical Properties :

  • The ethyl linker in C₉H₈F₃N₅O₂ increases flexibility but may reduce metabolic stability compared to the rigid benzyl group in the target compound.

Biological Activity

3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

  • Chemical Formula : C11H9F3N2O2
  • Molecular Weight : 266.19 g/mol
  • CAS Number : Not specifically listed in the provided sources.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related nitro-containing compounds have shown effectiveness against various bacterial strains, suggesting a potential for similar activity in this compound.

Anticancer Properties

Recent studies have explored the anticancer potential of pyrazole derivatives. In vitro assays demonstrated that certain pyrazole derivatives could inhibit the proliferation of cancer cell lines, indicating that this compound might also possess anticancer properties. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

The biological activity of this compound is likely mediated through several mechanisms:

  • Nitro Group Activation : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.
  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism, which could be a mechanism for its anticancer activity.

In Vitro Studies

A study published in PubMed indicated that derivatives of pyrazole showed promising results in inhibiting tumor growth in various cancer models. Specifically, compounds were tested against breast and lung cancer cell lines, demonstrating IC50 values in the micromolar range, which suggests moderate potency compared to established chemotherapeutics.

Structure-Activity Relationship (SAR)

The SAR studies indicated that modifications on the pyrazole ring significantly affect biological activity. For example, the presence of trifluoromethoxy groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Q & A

Q. What synthetic methodologies are commonly employed to introduce nitro and trifluoromethoxy substituents into pyrazole derivatives?

The synthesis of substituted pyrazoles often involves multi-step functionalization. For nitro groups, nitration reactions using nitric acid or mixed acids (HNO₃/H₂SO₄) under controlled temperatures are typical. Trifluoromethoxy groups can be introduced via nucleophilic substitution or copper-mediated coupling reactions. For example, highlights copper sulfate as a catalyst for click chemistry in triazole-pyrazole hybrids, suggesting metal-mediated strategies for complex substituents. Optimization of solvent systems (e.g., THF/water mixtures) and temperature (e.g., 50°C for 16 hours) is critical for yield and purity .

Q. How do electron-withdrawing groups (e.g., nitro, trifluoromethoxy) influence the stability and reactivity of pyrazole derivatives?

Nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups are strong electron-withdrawing substituents. They reduce electron density on the pyrazole ring, enhancing resistance to oxidative degradation and altering regioselectivity in electrophilic substitution reactions. notes that trifluoromethyl groups improve chemical stability and biological activity by modulating electronic properties and lipophilicity, which can be extrapolated to trifluoromethoxy analogs .

Q. What spectroscopic techniques are most effective for characterizing 3-nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions and purity. Mass spectrometry (ESI or EI-MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like nitro (asymmetric stretching ~1520 cm⁻¹). X-ray crystallography (using programs like SHELXL or Mercury) provides definitive structural confirmation, as demonstrated in for small-molecule refinement .

Advanced Research Questions

Q. How can conflicting biological activity data for pyrazole derivatives be resolved in structure-activity relationship (SAR) studies?

Contradictions in bioassay results may arise from impurities, stereochemical variations, or assay conditions. Rigorous purification (e.g., column chromatography, recrystallization) and orthogonal analytical methods (HPLC, HRMS) ensure compound integrity. For example, emphasizes ≥95% purity for pharmacological studies. Additionally, computational modeling (docking, QSAR) can identify key interactions, such as hydrogen bonding with the nitro group or hydrophobic effects from the trifluoromethoxy moiety .

Q. What strategies optimize the regioselectivity of pyrazole functionalization when introducing bulky substituents like [4-(trifluoromethoxy)phenyl]methyl?

Steric hindrance from bulky groups complicates regioselectivity. Directed ortho-metalation (DoM) or protecting group strategies (e.g., tosyl in ) can guide substitution. Microwave-assisted synthesis may enhance reaction efficiency. reports a 61% yield for a triazole-pyrazole hybrid via copper-catalyzed azide-alkyne cycloaddition (CuAAC), suggesting transition-metal catalysts improve selectivity in crowded systems .

Q. How do computational tools like density functional theory (DFT) aid in predicting the reactivity of nitro-substituted pyrazoles?

DFT calculations assess electronic parameters (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict sites for nucleophilic/electrophilic attack. For instance, the nitro group’s electron-deficient nature increases susceptibility to nucleophilic substitution at adjacent positions. notes that computational analysis of trifluoromethyl analogs helps rationalize experimental reactivity trends .

Methodological Recommendations

  • Synthesis: Prioritize CuAAC or Pd-catalyzed cross-coupling for complex substituents ().
  • Characterization: Combine NMR, MS, and X-ray crystallography for unambiguous structural assignment ().
  • Biological Testing: Validate compound purity (>95%) and use multiple assay platforms to confirm activity ().

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